molecular formula C11H15NO2 B3022841 Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)- CAS No. 66522-61-0

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-

Cat. No. B3022841
CAS RN: 66522-61-0
M. Wt: 193.24 g/mol
InChI Key: FNYJTLDRTBOOGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the case of the synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, a one-pot synthesis method has been developed, which is advantageous due to its short reaction times, scalability, ease of isolation, and good yields . The compounds were synthesized through the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines. This method represents a streamlined approach to creating biologically active molecules that could potentially be applied to the synthesis of "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-" if similar reaction conditions or reagents are applicable .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical properties and biological activities. The compounds synthesized in the first study were characterized using various spectroscopic techniques, including elemental analysis, IR, 1H-NMR, and mass spectrometry . These techniques are essential for confirming the identity and purity of the synthesized compounds. Similarly, the molecular structure of "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-" would be analyzed using these methods to ensure the correct molecular framework has been achieved.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. The study on 2-alkylidene-benzo[1,3]dioxin-4-ones shows that the synthesized compounds can act as prodrugs for aspirin, indicating a specific chemical reactivity that allows for the release of aspirin under certain conditions . This suggests that the 2-methyl-1,3-dioxolan-2-yl group in "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-" may also impart unique reactivity that could be exploited in drug design or synthesis of prodrugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, fluorescence, and aggregation behavior, are influenced by its molecular structure. The study on molecular aggregation in benzene-1,3-diols derivatives demonstrates that solvent effects can significantly impact these properties . The fluorescence emission spectra and circular dichroism (CD) spectra provided insights into the aggregation processes of the molecules, which are affected by the structure of the substituent groups. For "Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-", understanding its physical and chemical properties would be essential for its application in various fields, such as material science or pharmacology, and would require similar in-depth studies .

properties

IUPAC Name

[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYJTLDRTBOOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498182
Record name 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-

CAS RN

66522-61-0
Record name 1-[4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenemethanamine, 4-(2-methyl-1,3-dioxolan-2-yl)-
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